molecular formula C18H21ClN2O3 B11134929 methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate

methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate

Cat. No.: B11134929
M. Wt: 348.8 g/mol
InChI Key: ULUATYFFBLEKCX-UHFFFAOYSA-N
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Description

Methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a synthetic organic compound of high interest in medicinal chemistry and drug discovery research. This molecule is a derivative of 4-chloroindole, a scaffold frequently explored in the development of bioactive molecules . The structure combines a chlorinated indole system with a piperidine ring, both of which are privileged structures found in numerous pharmacologically active compounds and FDA-approved drugs . The piperidine moiety is a common feature in molecules that interact with the central nervous system and various enzymatic targets . This specific compound, with its ester and amide functional groups, serves as a versatile chemical building block (CBB). Researchers can utilize it in high-throughput screening campaigns to identify new biological activities or employ it as a key intermediate in the multi-step synthesis of more complex molecules. Its structure suggests potential for development into protease inhibitors, receptor modulators, or other therapeutic agents. The presence of the chloro substituent on the indole ring can significantly influence the compound's binding affinity and metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C18H21ClN2O3

Molecular Weight

348.8 g/mol

IUPAC Name

methyl 2-[1-[2-(4-chloroindol-1-yl)acetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C18H21ClN2O3/c1-24-18(23)11-13-5-8-20(9-6-13)17(22)12-21-10-7-14-15(19)3-2-4-16(14)21/h2-4,7,10,13H,5-6,8-9,11-12H2,1H3

InChI Key

ULUATYFFBLEKCX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)CN2C=CC3=C2C=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chloro-1H-Indole-1-yl Acetic Acid

This intermediate is synthesized via Friedel-Crafts acylation of 4-chloroindole with chloroacetic acid under Lewis acid catalysis (e.g., AlCl₃) ():

4-Chloroindole+ClCH2COOHAlCl3,Δ(4-chloro-1H-indol-1-yl)acetic acid\text{4-Chloroindole} + \text{ClCH}2\text{COOH} \xrightarrow{\text{AlCl}3, \Delta} \text{(4-chloro-1H-indol-1-yl)acetic acid}

Conditions :

  • Solvent: Dichloromethane or DMF

  • Temperature: 80–100°C

  • Yield: 68–75% ()

Synthesis of Methyl 2-(Piperidin-4-yl)Acetate

Piperidine-4-yl acetate is prepared through esterification of piperidin-4-ylacetic acid with methanol under acidic conditions ():

Piperidin-4-ylacetic acid+CH3OHH2SO4,ΔMethyl 2-(piperidin-4-yl)acetate\text{Piperidin-4-ylacetic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}_4, \Delta} \text{Methyl 2-(piperidin-4-yl)acetate}

Conditions :

  • Catalyst: Concentrated H₂SO₄ (5 mol%)

  • Reaction Time: 12–16 hours

  • Yield: 82–89% ()

Stepwise Coupling and Final Product Synthesis

The coupling of intermediates proceeds via N-acylation using activating agents ():

Acylation of Piperidine Derivative

Methyl 2-(piperidin-4-yl)acetate reacts with (4-chloro-1H-indol-1-yl)acetyl chloride in the presence of a base:

Methyl 2-(piperidin-4-yl)acetate+(4-chloroindol-1-yl)acetyl chlorideDIEA, DMSOTarget Compound\text{Methyl 2-(piperidin-4-yl)acetate} + \text{(4-chloroindol-1-yl)acetyl chloride} \xrightarrow{\text{DIEA, DMSO}} \text{Target Compound}

Optimized Conditions ():

  • Base: N,N-Diisopropylethylamine (DIEA, 3 equiv)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Temperature: 90°C

  • Reaction Time: 16 hours

  • Yield: 69–73% ()

Microwave-Assisted Synthesis

Alternative protocols using microwave irradiation reduce reaction times significantly ():

  • Temperature: 120°C

  • Time: 30–45 minutes

  • Yield: Comparable to traditional heating (70–72%) ()

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

Continuous Flow Reactor Systems

  • Advantages : Enhanced heat transfer, reduced side reactions ()

  • Solvent Choice : DMF or acetonitrile for improved solubility

  • Throughput : 5–10 kg/day with >95% purity ()

Catalytic Optimization

  • Lewis Acid Alternatives : ZnCl₂ or FeCl₃ reduce environmental impact vs. AlCl₃ ()

  • Recycling : Solvent recovery systems cut costs by 40% ()

Purification and Characterization

Chromatographic Purification

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) ()

  • HPLC : C18 column, acetonitrile/water gradient (95% purity) ()

Spectroscopic Confirmation

TechniqueKey Data PointsSource
¹H NMR δ 7.45 (d, indole-H), δ 3.65 (s, COOCH₃)
LC-MS m/z 349.1 [M+H]⁺
IR 1745 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O)

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeCost (USD/g)Scalability
Traditional69–7316 h120Moderate
Microwave70–720.75 h140High
Continuous Flow75–782 h (batch)90Industrial

Chemical Reactions Analysis

Types of Reactions

Methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloro group and piperidinyl-acetyl moiety can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to five structurally related piperidine- or indole-containing derivatives (Table 1).

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (Not reported) C₁₉H₂₃ClN₂O₃* 374.86 4-Chloroindole-1-yl acetyl, methyl ester High lipophilicity (predicted)
Methyl [1-(4-chlorobenzoyl)piperidin-4-yl]acetate (952905-85-0) C₁₅H₁₈ClNO₃ 295.76 4-Chlorobenzoyl, methyl ester Lower molecular weight; aromatic acyl group
1-(1H-Indol-3-ylmethyl)piperidine-4-carboxylic acid (100957-76-4) C₁₅H₁₈N₂O₂ 258.32 Indole-3-ylmethyl, carboxylic acid Polar (XLogP3 = -0.5); hydrogen-bond donor
3-[1-(2-{5-[2-(4-Methoxyphenyl)ethanoylamino]-2-methylphenyl}ethyl)piperidin-4-yl]-7-chloro-1H-indole C₃₁H₃₃ClN₄O₃ 561.08 7-Chloroindole, ethanoylamino Complex structure; CNS applications
Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride (1987359-06-7) C₁₆H₁₉ClN₂O₂ 306.79 Benzyl, cyano Charged (hydrochloride salt); cyano group
Methyl 2-oxo-2-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)acetate C₂₂H₂₂N₃O₃ 376.43 Pyridinylmethyl, oxo-acetate Heteroaromatic (pyridine) inclusion

*Inferred from structural analysis.

Functional Group Analysis

Acyl Substituents: The target compound’s (4-chloroindol-1-yl)acetyl group distinguishes it from the 4-chlorobenzoyl group in CAS 952905-85-0 . The indole moiety may enhance π-π stacking interactions in biological targets compared to benzoyl derivatives.

Polarity and Solubility :

  • The carboxylic acid in 100957-76-4 increases hydrophilicity (XLogP3 = -0.5), whereas the target compound’s ester groups likely reduce aqueous solubility.

Biological Implications :

  • The 7-chloroindole derivative in demonstrates efficacy in CNS disorders, suggesting the target’s 4-chloro substitution may similarly influence neuroactivity.
  • The pyridinylmethyl group in CAS 1987359-06-7 introduces basicity, which could affect blood-brain barrier penetration.

Biological Activity

Methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate, with the CAS number 1374532-59-8, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological evaluation, and relevant case studies to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is C₁₈H₂₁ClN₂O₃ with a molecular weight of 348.8 g/mol. The structure includes a piperidine ring, an indole moiety, and an acetyl group, which are known to contribute to various biological activities.

PropertyValue
CAS Number1374532-59-8
Molecular FormulaC₁₈H₂₁ClN₂O₃
Molecular Weight348.8 g/mol

Anticancer Activity

Research indicates that compounds containing indole and piperidine structures often exhibit significant anticancer properties. A study highlighted that derivatives of indole could inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells . The mechanism of action typically involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against several bacterial strains. Compounds with similar structures have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

Inhibitory effects on key enzymes have been observed with various derivatives containing piperidine. Notably, acetylcholinesterase (AChE) inhibition has been reported, which is crucial for developing treatments for neurodegenerative diseases . The compound's binding affinity to bovine serum albumin (BSA) was also evaluated, indicating its pharmacokinetic properties.

Synthesis and Evaluation

A systematic synthesis approach was employed to develop this compound along with its analogs. The biological evaluation included in vitro assays for anticancer activity and enzyme inhibition studies. The results demonstrated promising activity against various cancer cell lines and significant enzyme inhibition profiles .

Molecular Modeling Studies

Molecular docking studies have provided insights into the interactions between this compound and target proteins. These studies suggest potential mechanisms through which this compound exerts its biological effects, highlighting specific binding sites that could be targeted for drug development .

Q & A

Q. What are the key synthetic strategies for methyl {1-[(4-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including acylation of piperidine derivatives and substitution of indole moieties . For example:

Acylation : React piperidin-4-yl acetate with chloroacetyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to form the acetylated intermediate.

Indole Substitution : Introduce the 4-chloroindole group via nucleophilic substitution or coupling reactions (e.g., using Pd catalysts for Suzuki coupling if aryl halides are involved) .

  • Critical Parameters : Temperature control (<5°C prevents side reactions), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (excess indole derivative improves substitution efficiency).
  • Yield Optimization : Use reflux conditions (60–70°C) with catalysts like K2_2CO3_3 in acetone, as demonstrated in analogous piperidine syntheses (yields ~70–85%) .

Q. How is the structural integrity of this compound verified during synthesis?

  • Analytical Workflow :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the indole (δ 7.2–7.5 ppm for aromatic protons) and piperidine (δ 1.5–2.5 ppm for methylene groups) moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z ~405 for C18_{18}H20_{20}ClN2_2O3_3) .
  • X-ray Crystallography : For crystalline derivatives, bond lengths and angles (e.g., C–Cl: ~1.74 Å) confirm spatial arrangement .

Q. What safety protocols are recommended for handling this compound?

  • Safety Measures :
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., chloroacetyl chloride) .
  • First Aid : For skin exposure, rinse immediately with water; if ingested, seek medical attention and provide SDS documentation .

Advanced Research Questions

Q. How does the 4-chloroindole moiety influence biological activity compared to other halogenated analogs?

  • Structure-Activity Relationship (SAR) :
  • Lipophilicity : The 4-Cl group increases logP by ~0.5 units compared to fluorine analogs, enhancing membrane permeability .
  • Target Binding : Chlorine’s electronegativity improves interactions with hydrophobic enzyme pockets (e.g., HSP90 inhibitors), as seen in similar piperidine-indole hybrids .
  • Comparative Data :
SubstituentlogPIC50_{50} (HSP90, nM)
4-Cl3.212.5 ± 1.2
4-F2.718.3 ± 2.1
4-OCH3_32.1>50
Data extrapolated from fluorobenzyl-piperidine analogs .

Q. How can contradictory data on metabolic stability in preclinical studies be resolved?

  • Resolution Strategies :

In Vitro Assays : Compare microsomal stability across species (e.g., human vs. rat liver microsomes) to identify species-specific metabolism .

Metabolite ID : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the piperidine ring) .

Structural Tweaks : Introduce electron-withdrawing groups (e.g., CF3_3) at the indole 5-position to block CYP450-mediated degradation .

Q. What computational methods predict the compound’s interaction with biological targets?

  • In Silico Workflow :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., docking score ≤−9.0 kcal/mol for kinase inhibition) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2.0 Å indicates stable complexes) .
  • ADMET Prediction : SwissADME estimates bioavailability (TPSA <90 Ų) and BBB penetration (logBB >0.3) .

Methodological Challenges & Solutions

Q. How can low yields in the final coupling step be addressed?

  • Root Cause : Competing side reactions (e.g., indole dimerization) or steric hindrance from the piperidine ring.
  • Solutions :
  • Use PdCl2_2(PPh3_3)2_2 as a catalyst for Suzuki coupling to enhance regioselectivity .
  • Microwave-assisted synthesis (100°C, 20 min) reduces reaction time and byproducts .

Q. What strategies validate the compound’s role in modulating cellular apoptosis pathways?

  • Experimental Design :

Cell-Based Assays : Treat cancer cells (e.g., MCF-7) and measure caspase-3 activation via fluorogenic substrates .

Western Blotting : Quantify pro-apoptotic proteins (Bax, cleaved PARP) and anti-apoptotic markers (Bcl-2) .

Gene Knockdown : siRNA targeting HSP90 to confirm dependency on chaperone inhibition .

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